molecular formula C10H16N2O B2496633 1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile CAS No. 2166647-59-0

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile

Cat. No.: B2496633
CAS No.: 2166647-59-0
M. Wt: 180.251
InChI Key: IHRPQZYTEKVURL-UHFFFAOYSA-N
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Description

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of an amino group and a nitrile group in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is typically carried out under anhydrous conditions using a suitable base such as potassium carbonate. The reaction mixture is then heated to promote the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile can be compared with other similar spirocyclic compounds, such as:

Properties

IUPAC Name

4-amino-8-oxaspiro[4.5]decane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10/h8-9H,1-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRPQZYTEKVURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C(C1C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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